Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate
Description
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a cyclobutane-based compound featuring a pyrazole ring substituted with a formyl group at the 5-position and a methyl ester at the 1-position of the cyclobutane. This structure combines the steric constraints of the cyclobutane ring with the aromatic and hydrogen-bonding properties of the pyrazole moiety.
Properties
IUPAC Name |
methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-8(6-13)2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMJMRAROPBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C(=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cycloaddition reaction to form the cyclobutane ring, followed by the functionalization of the ring with the pyrazole moiety through nucleophilic substitution reactions . The formyl group is then introduced via formylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of Methyl 3-(5-carboxypyrazol-1-yl)cyclobutane-1-carboxylate.
Reduction: Formation of Methyl 3-(5-hydroxymethylpyrazol-1-yl)cyclobutane-1-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogues of Cyclobutane Carboxylates
The following table compares key structural and physicochemical properties of methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate with analogous compounds:
*Calculated based on molecular formula C₁₀H₁₂N₂O₃.
Key Observations:
- Substituent Effects: The 5-formylpyrazole group in the target compound introduces an electron-withdrawing formyl moiety, enhancing hydrogen-bond acceptor capacity compared to amino or hydroxy groups in analogs . This may influence solubility and crystal packing.
- Molecular Weight and Polarity: The target compound’s moderate molecular weight (~236 g/mol) suggests intermediate polarity, contrasting with higher molecular weight analogs (e.g., Ref. Ex. 107 at 658 g/mol). This difference impacts HPLC retention times; for instance, methyl 1-(methylamino)cyclobutanecarboxylate elutes at 1.18 minutes under reverse-phase conditions .
Pyrazole Derivatives and Hydrogen-Bonding Patterns
The pyrazole ring in the target compound differs from analogs in and :
- 5-Formylpyrazole vs. 5-Amino/Hydroxy Pyrazole: The formyl group increases electrophilicity, making the pyrazole ring more reactive toward nucleophiles compared to amino or hydroxy-substituted pyrazoles .
- Hydrogen-Bonding Networks: In crystal structures, the formyl group can act as a hydrogen-bond acceptor, while amino groups (e.g., in Ref. Ex. 85) serve as donors. This distinction may lead to divergent supramolecular architectures, as analyzed via Etter’s graph set theory .
Cyclobutane vs. Cyclopentane Derivatives
The cyclobutane ring in the target compound introduces ring strain, which affects conformational flexibility and thermal stability compared to cyclopentane analogs (e.g., Ref. Ex. 105 in EP 4374877A2) . Cyclopentane derivatives typically exhibit higher stability but lower reactivity due to reduced strain.
Biological Activity
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H12N2O3, featuring a cyclobutane ring, a pyrazole moiety, and a formyl group. These components contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Enzyme Interaction : The pyrazole moiety may modulate the activity of enzymes and receptors, influencing cellular pathways such as signal transduction and gene expression .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 12 |
| B16F10 | 15 |
These findings indicate that this compound could serve as a scaffold for designing novel anticancer drugs .
Case Studies
Several case studies highlight the compound's biological activity:
- Antimicrobial Screening : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results suggested that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
Comparison with Related Compounds
This compound can be compared to similar compounds to understand its unique properties better:
| Compound | Biological Activity |
|---|---|
| Methyl 3-(5-methylpyrazol-1-yl)cyclobutane-1-carboxylate | Moderate antimicrobial activity |
| Methyl 3-(5-nitropyrazol-1-yl)cyclobutane-1-carboxylate | High anticancer activity |
The presence of the formyl group in this compound enhances its reactivity and biological activity compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
